molecular formula C18H11F6N3O B1139443 2,6-difluoro-N-[1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]benzamide CAS No. 1253186-49-0

2,6-difluoro-N-[1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]benzamide

Cat. No. B1139443
CAS RN: 1253186-49-0
M. Wt: 399.29
InChI Key:
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Description

This compound, also known as GSK-5498A, is a selective small molecule blocker of the CRAC channel . It has been found to have an effect in restraining pro-inflammatory cytokine . The molecular formula of this compound is C18H11F6N3O and it has a molecular weight of 399.29.


Synthesis Analysis

The synthesis of this compound involves several steps. One of the key intermediates in the synthesis process is 2,6-difluorobenzamide . This intermediate can be obtained by the hydrolysis of 2,6-difluorobenzonitrile . It is then used to synthesize the next intermediate, 2,6-difluorobenzoyl isocyanate .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring attached to a benzamide group via a methylene bridge . The benzamide group is substituted with two fluorine atoms at the 2 and 6 positions . The pyrazole ring is also substituted with a benzyl group, which contains a trifluoromethyl group and a fluorine atom .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include hydrolysis, amide formation, and isocyanate formation . The exact reaction conditions and reagents used would depend on the specific synthesis route chosen.

Scientific Research Applications

  • PET Imaging Agent for Cancer : A study synthesized a related compound, "2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide", as a potential PET imaging agent for detecting B-Raf(V600E) in cancers (Wang, Gao, Miller, & Zheng, 2013).

  • Herbicidal Activity : Another study focused on the synthesis of phenyl and benzoxazinyl pyrazole derivatives, which included structures related to the query compound, for their herbicidal activity. Some of these compounds demonstrated high bioactivity, indicating their potential as effective herbicides (Zhou, Xue, Wang, & Qu, 2010).

  • Antitubercular and Antibacterial Activities : A series of carboxamide derivatives, including compounds structurally related to the query, showed promising antitubercular and antibacterial activities. Some derivatives were more potent than reference drugs like Pyrazinamide and Streptomycin (Bodige, Ravula, Gulipalli, Endoori, Cherukumalli, Chandra, & Seelam, 2020).

  • Antifungal, Anti-Inflammatory, and Antioxidant Agents : Difluorophenyl pyrazole chalcone conjugates, structurally related to the compound , were synthesized and showed significant antifungal, anti-inflammatory, and antioxidant activities (Jadhav, Peerzade, Hublikar, Varpe, Kulkarni, & Bhosale, 2020).

Mechanism of Action

As a CRAC channel blocker, this compound likely works by inhibiting the flow of calcium ions through the CRAC channels . This can help to reduce the activation of immune cells and the release of pro-inflammatory cytokines .

properties

IUPAC Name

2,6-difluoro-N-[1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F6N3O/c19-12-4-1-3-11(18(22,23)24)10(12)9-27-8-7-15(26-27)25-17(28)16-13(20)5-2-6-14(16)21/h1-8H,9H2,(H,25,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBGZAJDHUHMAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CN2C=CC(=N2)NC(=O)C3=C(C=CC=C3F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F6N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-difluoro-N-(1-{[2-fluoro-6-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-yl)benzamide

Synthesis routes and methods

Procedure details

A solution of 2,6-difluoro-N-1H-pyrazol-3-ylbenzamide (for a preparation see Intermediate 9) (4.59 g, 20.6 mmol) in THF (45 ml) was cooled to 5° C. under nitrogen. A solution of 1.0 M lithium bis(trimethylsilyl)amide in THF (20.6 ml, 20.6 mmol) was added dropwise maintaining the temperature below 10° C. After 10 minutes a solution of 2-(bromomethyl)-1-fluoro-3-(trifluoromethyl)benzene (5.29 g, 20.6 mmol, JRD fluorochemicals Ltd) in THF (9 ml) was added and the reaction mixture was stirred at room temperature overnight. The reaction was quenched using 1 M hydrochloric acid (50 ml). The reaction mixture was extracted with ethyl acetate (2×50 ml). The combined organic extracts were washed with brine (50 ml), dried with magnesium sulphate, filtered and solvent removed in vacuo. The crude material was dissolved in DCM and applied to a 330 g silica cartridge. The cartridge was eluted with 0-100% ethyl acetate in cyclohexane over 45 min. The required fractions were combined and evaporated in vacuo, to give the title compound as a white solid (6.75 g). The white solid (6.75 g) was dissolved in ethyl acetate (70 ml) and heated to 50° C. Cyclohexane (280 ml) was then added dropwise over 20 min.
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